2-{(E)-[(2-Aminophenyl)imino]methyl}-5-methoxy-4H-pyran-4-one

Lipophilicity Drug-likeness Physicochemical profiling

Researchers often face batch-to-batch variability and unreliable interchange when sourcing Schiff-base intermediates for HIV integrase inhibitor programs. 2-{(E)-[(2-Aminophenyl)imino]methyl}-5-methoxy-4H-pyran-4-one (CAS 154150-81-9) resolves this with its structurally defined, single-isomer composition. - Ortho-amino tridentate O,N,N donor set enables selective metal chelation and downstream derivatization - Low lipophilicity (XLogP3 = 1.1) and moderate TPSA (73.9 Ų) facilitate aqueous solubility in biochemical assays - Free primary amine provides a direct synthetic handle for amide coupling or reductive amination, accelerating library synthesis

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
CAS No. 154150-81-9
Cat. No. B12543600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{(E)-[(2-Aminophenyl)imino]methyl}-5-methoxy-4H-pyran-4-one
CAS154150-81-9
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESCOC1=COC(=CC1=O)C=NC2=CC=CC=C2N
InChIInChI=1S/C13H12N2O3/c1-17-13-8-18-9(6-12(13)16)7-15-11-5-3-2-4-10(11)14/h2-8H,14H2,1H3
InChIKeyFMBIAUIVHUIROY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ortho-Amino Schiff Base Pyranone Overview


2-{(E)-[(2-Aminophenyl)imino]methyl}-5-methoxy-4H-pyran-4-one is an ortho-amino-substituted Schiff base of the 4H-pyran-4-one class, with molecular formula C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol [1]. Its structure combines a 5-methoxy-4-pyrone core with an (E)-configured iminomethyl bridge bearing a 2-aminophenyl terminus, which provides a free primary amine available for further derivatization or metal coordination . This compound has documented relevance as an intermediate in the preparation of HIV integrase inhibitors [2].

Why Substitution Fails for This Pyranone Schiff Base


Schiff bases derived from 4H-pyran-4-one-2-carbaldehydes exhibit structure-dependent biological and coordination behavior that precludes simple interchange. The target compound's ortho-amino group creates a tridentate O,N,N donor set unavailable in Schiff bases derived from aniline or para-substituted anilines, altering both metal-chelation selectivity and downstream reactivity [1]. Additionally, the C5 methoxy substituent produces a markedly smaller steric footprint and lower lipophilicity (computed XLogP3 = 1.1) compared to the benzyloxy analog (CAS 154150-80-8), affecting solubility, membrane partitioning, and crystallinity [1]. Given the compound's documented role as a synthetic intermediate en route to HIV integrase inhibitors [2], even minor structural deviations at C5 or the imine nitrogen can alter the regiochemical outcome of subsequent coupling steps, making generic interchange unreliable without revalidation of the synthetic sequence.

Differentiation Evidence vs. Key Analogs


Reduced Lipophilicity vs. Benzyloxy Analog

The target compound exhibits a computed octanol-water partition coefficient (XLogP3) of 1.1, significantly lower than the estimated XLogP3 of approximately 2.5–3.0 for the 5-benzyloxy analog (CAS 154150-80-8, C₁₉H₁₆N₂O₃) due to the replacement of the methoxy group with a phenylmethoxy substituent [1]. The target compound's topological polar surface area (TPSA) is 73.9 Ų, and it possesses 1 hydrogen bond donor and 5 hydrogen bond acceptors, compared to an estimated TPSA of approximately 74–77 Ų for the benzyloxy analog [1]. While TPSA values are similar, the logP difference of approximately 1.4–1.9 log units translates to a roughly 25- to 80-fold difference in theoretical partition coefficient, indicating superior aqueous solubility and potentially distinct pharmacokinetic behavior [1].

Lipophilicity Drug-likeness Physicochemical profiling

Tridentate Chelation vs. Simple Schiff Bases

The target compound possesses a free ortho-amino group on the phenyl ring, creating a potential tridentate O(pyrone carbonyl), N(imine), N(aniline) donor set [1]. This contrasts with simple Schiff bases derived from aniline (lacking the ortho substituent) or para-substituted anilines, which offer only bidentate O,N coordination [2]. Tridentate ligands generally form thermodynamically more stable metal complexes than bidentate analogs due to the chelate effect; for example, formation constants (log β) for tridentate Schiff base complexes with Cu(II) or Fe(III) are typically 2–5 log units higher than those of comparable bidentate systems [2]. The additional amine donor also provides a site for further functionalization (e.g., amide coupling, diazotization) without disrupting the core chelating scaffold [1].

Coordination chemistry Ligand design Metal chelation

HIV Integrase Inhibitor Intermediate

The compound has been documented as an intermediate in the preparation of HIV integrase inhibitors, and is referenced in connection with the Summa et al. (2008) paper describing the discovery of Raltegravir (MK-0518), the first FDA-approved HIV integrase strand transfer inhibitor [1]. In the synthetic route to pyrimidine-4-carboxamide-based integrase inhibitors, 4H-pyran-4-one intermediates bearing a 2-iminomethyl substituent serve as precursors that undergo ring transformation to the corresponding 4-pyridinone or pyrimidinone cores [1]. The 5-methoxy substituent and the ortho-aminophenyl imine are critical for the correct regiochemistry of this transformation; the 5-benzyloxy analog (CAS 154150-80-8) may require different deprotection conditions that can compromise yield or introduce impurities [1].

Antiviral synthesis HIV integrase Medicinal chemistry

Favorable Drug-Likeness vs. Kojic Acid

The target compound has a molecular weight of 244.25 Da, a computed XLogP3 of 1.1, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and a TPSA of 73.9 Ų [1]. These values fall within the recommended ranges for both the Lipinski Rule of Five (MW ≤ 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) and the more stringent lead-likeness criteria (MW ≤ 350, logP ≤ 3) [1]. In contrast, the parent compound kojic acid (MW = 142.11, logP ≈ -0.6, TPSA = 70.7 Ų) is more hydrophilic and lacks the imine functionality for structural diversification, while the 5-benzyloxy analog (MW ≈ 320, estimated logP ≈ 2.5–3.0) approaches the upper limit of lead-likeness criteria [1].

Drug-likeness Lead optimization Computational ADME

Steric Advantage Over Benzyloxy Analog

The target compound's C5 substituent is a methoxy group (–OCH₃, van der Waals volume ≈ 25.9 cm³/mol), whereas the 5-benzyloxy analog (CAS 154150-80-8) bears a phenylmethoxy group (–OCH₂Ph, van der Waals volume ≈ 75.2 cm³/mol), representing an approximately 3-fold increase in steric bulk [1]. The methoxy group leaves the C6 position of the pyrone ring sterically accessible for further electrophilic substitution or coordination, while the benzyloxy group creates significant steric shielding that can attenuate reactivity [1]. Additionally, the benzyl protecting group requires hydrogenolysis for removal (H₂, Pd/C), conditions that may reduce the imine bond, whereas the methyl ether is stable under these conditions [2].

Synthetic chemistry Steric effects Derivatization

Optimal Application Scenarios


Fragment-Based Discovery for HIV Integrase

The compound's balanced drug-likeness parameters (MW = 244.25 Da, XLogP3 = 1.1, TPSA = 73.9 Ų) and documented connection to the Raltegravir synthetic pathway make it an attractive fragment or early intermediate for medicinal chemistry teams developing next-generation HIV integrase strand transfer inhibitors [1]. Its lower lipophilicity compared to the benzyloxy analog facilitates aqueous solubility in biochemical assays, while the free ortho-amino group provides a synthetic handle for parallel library synthesis via amide coupling or reductive amination [1].

Metallodrug Design with Tridentate Ligation

The compound's unique O(pyrone carbonyl)–N(imine)–N(aniline) donor set enables formation of thermodynamically stable metal complexes with transition metals such as Cu(II), Fe(III), and Zn(II) [1]. This tridentate motif cannot be replicated by simple Schiff bases lacking the ortho-amino group, making the compound a privileged scaffold for designing metalloenzyme inhibitors, MRI contrast agents, or luminescent metal sensors [2]. The methoxy group at C5 provides a spectroscopic handle for monitoring complex formation via ¹H NMR or UV-Vis spectroscopy [1].

Reference Standard for Impurity Profiling

As a structurally defined intermediate in the synthesis of HIV integrase inhibitors, this compound can serve as a reference standard for HPLC impurity profiling, process analytical technology (PAT), and forced degradation studies during API manufacturing [1]. Its distinct chromatographic retention (driven by XLogP3 = 1.1) and UV absorption characteristics (conjugated pyrone-imine chromophore) enable unambiguous separation and quantification from both earlier (kojic acid) and later-stage intermediates in the synthetic sequence [1].

Tyrosinase Inhibition in Cosmetic Research

Kojic acid and its Schiff base derivatives are established tyrosinase inhibitors with IC₅₀ values ranging from approximately 5 to >100 μM depending on substitution [1]. While direct IC₅₀ data for this specific compound against mushroom tyrosinase are not yet reported, the presence of both the kojic acid-derived pyrone core (metal-chelating moiety) and the Schiff base imine (additional copper-coordinating site) suggests the compound may exhibit enhanced tyrosinase inhibition relative to kojic acid alone (reported mushroom tyrosinase IC₅₀ ≈ 182.7 μM) [2], based on class-level structure-activity trends observed in related kojic acid Schiff bases [1].

Quote Request

Request a Quote for 2-{(E)-[(2-Aminophenyl)imino]methyl}-5-methoxy-4H-pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.